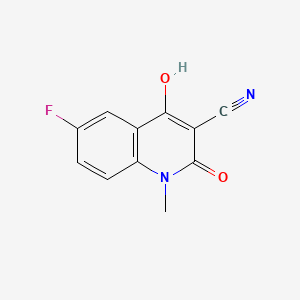
6-Fluoro-1,2-dihydro-4-hydroxy-1-methyl-2-oxo-3-quinolinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-1,2-dihydro-4-hydroxy-1-methyl-2-oxo-3-quinolinecarbonitrile is a heterocyclic compound that belongs to the quinoline family This compound is characterized by the presence of a fluorine atom at the 6th position, a hydroxyl group at the 4th position, and a nitrile group at the 3rd position of the quinoline ring
Preparation Methods
The synthesis of 6-Fluoro-1,2-dihydro-4-hydroxy-1-methyl-2-oxo-3-quinolinecarbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through the cyclization of appropriate aniline derivatives with β-ketoesters under acidic conditions.
Introduction of the fluorine atom: The fluorination step can be carried out using electrophilic fluorinating agents such as Selectfluor.
Hydroxylation and nitrile introduction: These functional groups can be introduced through nucleophilic substitution reactions using suitable reagents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
6-Fluoro-1,2-dihydro-4-hydroxy-1-methyl-2-oxo-3-quinolinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown promise as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Its derivatives have been investigated for their antimicrobial and anticancer properties.
Industry: It is used in the development of advanced materials, including organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism by which 6-Fluoro-1,2-dihydro-4-hydroxy-1-methyl-2-oxo-3-quinolinecarbonitrile exerts its effects is primarily through interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit bacterial DNA gyrase or topoisomerase IV, leading to the disruption of DNA replication and cell death. The pathways involved often include binding to the active site of the target enzyme, thereby blocking its activity.
Comparison with Similar Compounds
Similar compounds to 6-Fluoro-1,2-dihydro-4-hydroxy-1-methyl-2-oxo-3-quinolinecarbonitrile include other fluoroquinolones such as ciprofloxacin and norfloxacin. These compounds share a similar quinoline core but differ in the position and nature of substituents. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to participate in a wide range of chemical reactions and interact with specific molecular targets, making it a valuable tool in research and development.
Properties
Molecular Formula |
C11H7FN2O2 |
|---|---|
Molecular Weight |
218.18 g/mol |
IUPAC Name |
6-fluoro-4-hydroxy-1-methyl-2-oxoquinoline-3-carbonitrile |
InChI |
InChI=1S/C11H7FN2O2/c1-14-9-3-2-6(12)4-7(9)10(15)8(5-13)11(14)16/h2-4,15H,1H3 |
InChI Key |
ZZTFTBXSDCYBPF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)C(=C(C1=O)C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















